

The Versatility of Chlorinated MethylNitrophenols as Chemical Intermediates

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Compound of Interest

Compound Name: **5-Chloro-2-methyl-4-nitrophenol**

Cat. No.: **B1398791**

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Introduction

5-Chloro-2-methyl-4-nitrophenol and its isomers are valuable chemical intermediates in the synthesis of a wide range of more complex molecules. Their utility is primarily derived from the reactive nature of the functional groups on the phenol ring: the nitro group, the chlorine atom, and the hydroxyl group. These sites allow for a variety of chemical modifications, making these compounds key building blocks in the pharmaceutical, agrochemical, and dye industries. Due to a lack of specific data for **5-Chloro-2-methyl-4-nitrophenol**, this report will focus on the well-documented applications and synthesis of its closely related and commercially significant isomers, such as 4-Chloro-2-methyl-5-nitrophenol and 4-Chloro-5-methyl-2-nitrophenol.

Applications in Synthesis

Chlorinated methylnitrophenols serve as precursors in the development of pharmaceuticals and agrochemicals.^[1] The presence of the nitro and chloro groups allows for nucleophilic substitution reactions, while the phenolic hydroxyl group can be derivatized, for instance, through etherification or esterification. The nitro group can also be reduced to an amine, opening up another avenue for further chemical transformations, such as diazotization and subsequent reactions to introduce a variety of other functional groups.

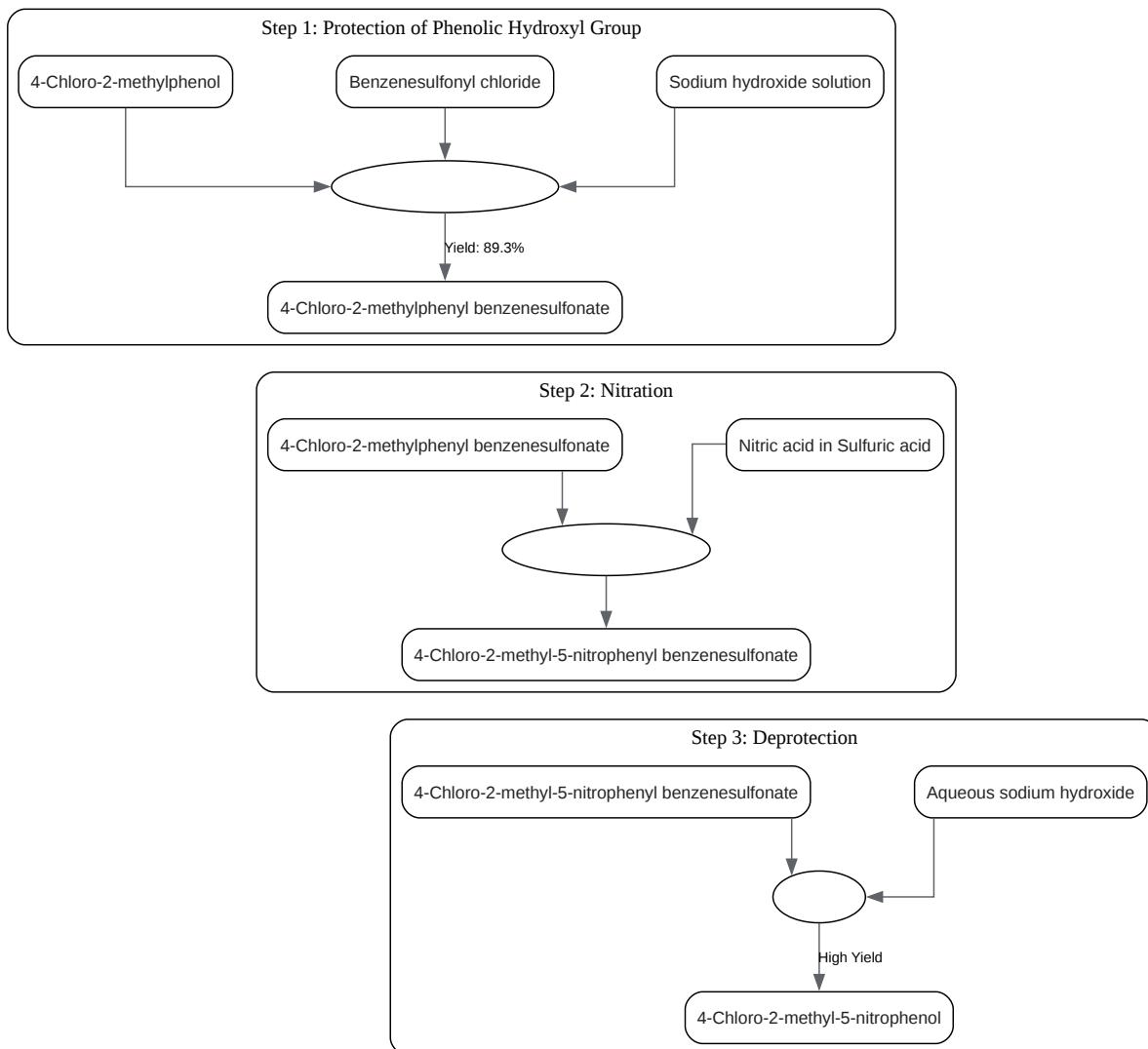
These compounds are foundational in the synthesis of azo dyes and other pigments.^[2] They also play a role in the development of new materials through their incorporation into more complex molecular structures.^[1]

Synthetic Methodologies

The synthesis of chlorinated methylnitrophenols often involves a multi-step process that begins with a substituted phenol. A general approach includes the protection of the reactive hydroxyl group, followed by nitration and subsequent deprotection.

A common synthetic route to produce an isomer, 4-Chloro-2-methyl-5-nitrophenol, is outlined below. This process starts with 4-chloro-2-methylphenol and employs a sulfonyl protecting group to direct the nitration to the desired position.

Experimental Workflow for the Synthesis of 4-Chloro-2-methyl-5-nitrophenol

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Caption: Synthetic pathway for 4-Chloro-2-methyl-5-nitrophenol.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis of 4-Chloro-2-methyl-5-nitrophenol, providing a clear overview of the reaction parameters and outcomes.

Step	Reactants	Reagents	Temperature (°C)	Duration	Product	Yield (%)
1. Protection	4-Chloro-2-methylphenol, Benzenesulfonic acid chloride	Sodium hydroxide (aq)	60-70	2 hours	4-Chloro-2-methylphenyl benzenesulfonate	89.3
2. Nitration	4-Chloro-2-methylphenyl benzenesulfonate	Nitric acid, Sulfuric acid	~15	-	4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate	-
3. Deprotection	4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate	Sodium hydroxide (aq)	Reflux	-	4-Chloro-2-methyl-5-nitrophenol	High

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Chloro-2-methyl-5-nitrophenol.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methylphenyl benzenesulfonate (Protection)

- A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[3]

- A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.[3]
- The mixture is stirred at 60°C for 2 hours.[3]
- The mixture is then cooled, and the precipitate is filtered off with suction to yield 202.1 g (89.3% of theory) of the product.[3]

Protocol 2: Synthesis of 4-Chloro-2-methyl-5-nitrophenyl benzenesulfonate (Nitration)

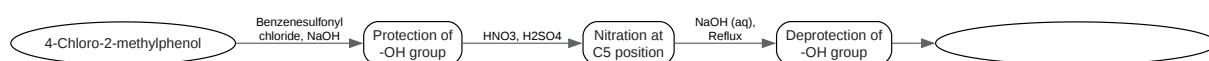
- The 4-chloro-2-methylphenyl benzenesulfonate from the previous step is subjected to nitration.
- A mixture of sulfuric acid and nitric acid is used as the nitrating agent.[3]
- The reaction is carried out at approximately 15°C to prevent the formation of by-products.[3]

Protocol 3: Synthesis of 4-Chloro-2-methyl-5-nitrophenol (Deprotection)

- The 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate is treated with an aqueous sodium hydroxide solution.[3]
- The mixture is heated to reflux to cleave the benzenesulfonyl group.[3]
- The desired product, 4-chloro-2-methyl-5-nitrophenol, is obtained in a pure form and in very good yield.[3]

Logical Relationship of Synthetic Steps

The synthesis of 4-Chloro-2-methyl-5-nitrophenol is a sequential process where the output of one step serves as the input for the next. This logical flow ensures the regioselective introduction of the nitro group.



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